molecular formula C17H20N2O3S B14751724 tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate

tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate

Cat. No.: B14751724
M. Wt: 332.4 g/mol
InChI Key: QCNDVOMFXWKBAI-UHFFFAOYSA-N
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Description

(E)-tert-butyl (6-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate is a complex organic compound that features a benzo[b]thiophene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl (6-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzo[b]thiophene core, followed by functionalization at specific positions to introduce the allyloxy and amino groups. The final step often involves the formation of the carbamate group under mild conditions to preserve the integrity of the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl (6-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzo[b]thiophene core.

    Substitution: The allyloxy and amino groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

(E)-tert-butyl (6-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for (E)-tert-butyl (6-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of the target molecule. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the core structure but differ in the functional groups attached.

    Carbamates: Compounds with similar carbamate groups but different core structures.

Uniqueness

(E)-tert-butyl (6-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate is unique due to the combination of its functional groups and the benzo[b]thiophene core. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate

InChI

InChI=1S/C17H20N2O3S/c1-5-8-21-12-7-6-11-9-14(23-13(11)10-12)15(18)19-16(20)22-17(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H2,18,19,20)

InChI Key

QCNDVOMFXWKBAI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC2=C(S1)C=C(C=C2)OCC=C)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(S1)C=C(C=C2)OCC=C)N

Origin of Product

United States

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